molecular formula C11H12O B2397946 4-Methylspiro[1,2-dihydroindene-3,2'-oxirane] CAS No. 2248296-93-5

4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]

Cat. No.: B2397946
CAS No.: 2248296-93-5
M. Wt: 160.216
InChI Key: TWNCXEYTLLLNMG-UHFFFAOYSA-N
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Description

4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound belongs to the class of spiro compounds, which are known for their diverse biological activities and structural versatility. The presence of the oxirane ring (epoxide) in its structure makes it an interesting target for various chemical reactions and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of 4-methylindene with an appropriate epoxidizing agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of 4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] may involve large-scale epoxidation processes using efficient and cost-effective catalysts. The reaction conditions are optimized to maximize the yield and purity of the product, ensuring it meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Resulting from reduction.

    Substituted products: Formed through nucleophilic substitution.

Scientific Research Applications

4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] involves its interaction with biological targets through the reactive oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This reactivity is crucial for its potential biological activities, including enzyme inhibition and interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Spiroindole: Contains a spirocyclic structure fused with an indole ring.

    Spirooxindole: Features a spirocyclic structure fused with an oxindole ring.

    Spirotryprostatin: Known for its microtubule assembly inhibition properties.

Uniqueness

4-Methylspiro[1,2-dihydroindene-3,2’-oxirane] is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

4-methylspiro[1,2-dihydroindene-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-2-4-9-5-6-11(7-12-11)10(8)9/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNCXEYTLLLNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCC23CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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